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Introduction

Z-endoxifen, the most clinically significant active metabolite of tamoxifen, is a selective
estrogen receptor modulator (SERM) under development for the treatment and prevention of
estrogen receptor-positive (ER+) breast cancer. Its direct administration is being explored to
bypass the variability in tamoxifen metabolism, which is dependent on the polymorphic
cytochrome P450 2D6 (CYP2D6) enzyme. A comprehensive understanding of the preclinical
toxicology profile of Z-endoxifen is paramount for its continued clinical development and
regulatory evaluation. This technical guide provides a detailed overview of the key non-clinical
safety studies conducted on Z-endoxifen, including summaries of quantitative data,
experimental protocols, and visualizations of relevant biological pathways.

I. General Toxicology
A. Six-Month Repeat-Dose Oral Toxicity in Rats

A chronic oral toxicity study was conducted to evaluate the long-term effects of (E/Z)-endoxifen
in female CD rats.[1]

Groups of 25 female CD rats received daily oral gavage of (E/Z)-endoxifen at doses of 0
(vehicle control), 5, or 50 mg/kg/day for six months.[1] A subset of animals from each group
was subjected to a four-week recovery period.[1] The study included assessments of mortality,
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clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology,

clinical chemistry, and coagulation), and comprehensive gross and microscopic pathology.[1]

No treatment-related mortality or significant clinical signs of toxicity were observed throughout

the study.[1] The primary findings were related to the pharmacological activity of endoxifen.

Table 1: Summary of Key Findings in a Six-Month Oral Toxicity Study of (E/Z)-Endoxifen in

Female Rats[1]

. 5 mglkgl/day (E/Z)- 50 mglkgl/day (E/Z)-
Parameter Vehicle Control ) .
Endoxifen Endoxifen
Mortality No deaths No deaths No deaths
i . Statistically significant  Statistically significant
Body Weight Gain Normal ) )
suppression suppression
Significantl Significantl
Food Consumption Normal g Y g Y
decreased decreased

Key Gross Pathology

No significant findings

Ovarian cysts, small
uteri

Ovarian cysts, small

uteri

Key Microscopic
Pathology

No significant findings

Corpora lutea
depletion, uterine
atrophy, endometrial
and mammary gland
hyperplasia, cervical

mucinous hypertrophy

Corpora lutea
depletion, uterine
atrophy, endometrial
and mammary gland
hyperplasia, cervical

mucinous hypertrophy

No-Observed-
Adverse-Effect Level
(NOAEL)

Not Applicable

Not determined

Not determined

Due to the pharmacological effects observed at both dose levels, a No-Observed-Adverse-
Effect Level (NOAEL) could not be established in this study.[1]

B. 28-Day Repeat-Dose Dermal Toxicity in Minipigs
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To support the development of a topical formulation, a 28-day repeat-dose dermal toxicity study
of an E/Z-endoxifen gel was conducted in female Géttingen minipigs.[2]

Groups of 8 female minipigs received a daily topical application of a vehicle control gel or an
E/Z-endoxifen gel at doses of 2 or 4 mg/day for 28 consecutive days.[2] A comparator group
received oral Z-endoxifen.[2] Endpoints included mortality, clinical observations, local
tolerability, body weight, food consumption, clinical pathology, organ weights, and gross and
microscopic pathology.[2]

The topical application of E/Z-endoxifen gel was well-tolerated. No mortality, clinical signs of
systemic toxicity, or local skin irritation were observed.[2] The only notable finding was a dose-
related decrease in absolute and relative ovary weights, which is consistent with the anti-
estrogenic pharmacology of the drug.[2]

Table 2: Ovarian Weight Changes in Female Minipigs After 28-Day Topical Administration of
E/Z-Endoxifen Gel[2]

Relative Ovary Weight (to

Treatment Group Absolute Ovary Weight .

body weight)
Vehicle Control Gel No significant change No significant change
2 mg/day E/Z-Endoxifen Gel Dose-related decrease Dose-related decrease
4 mg/day E/Z-Endoxifen Gel Dose-related decrease Dose-related decrease

Il. Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of (E/Z)-
endoxifen.

o Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of (E/Z)-endoxifen
was evaluated in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and
Escherichia coli (WP2 uvrA), with and without a metabolic activation system (S9).[3] Doses
up to 0.1 mg/plate were tested.
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 In Vitro Mammalian Chromosomal Aberration Test: The clastogenic potential of (E/Z)-
endoxifen was assessed in cultured Chinese Hamster Ovary (CHO) cells, with and without

S9 metabolic activation.

 In Vivo Mammalian Erythrocyte Micronucleus Test: This assay was integrated into the six-
month oral toxicity study in rats, with bone marrow smears evaluated for the presence of
micronuclei.[1]

(E/2)-endoxifen was found to be non-genotoxic in all assays conducted.

Table 3: Summary of Genetic Toxicology Studies for (E/Z)-Endoxifen

Doses/Concentrati
Assay Test System Result
ons Tested
Bacterial Reverse S. typhimurium & E. )
) . Up to 0.1 mg/plate Negative
Mutation (Ames) coli
In Vitro Chromosomal Chinese Hamster - ]
) Not specified Negative
Aberration Ovary (CHO) cells
i ) 5 and 50 mg/kg/day ]
In Vivo Micronucleus Rat bone marrow Negative

(oral)

lll. Safety Pharmacology
A. Phototoxicity

The potential for Z-endoxifen to cause phototoxicity was evaluated using an in vitro assay.

The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test was performed using BALB/c 3T3
mouse fibroblasts. Cells were exposed to various concentrations of (E/Z)-endoxifen (0.100 to
5.62 pg/mL) in the presence and absence of a non-cytotoxic dose of simulated solar light. Cell
viability was measured by the uptake of the vital dye, neutral red.

(E/Z)-endoxifen did not exhibit any phototoxic potential in the 3T3 NRU assay.

B. Dermal Sensitization
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The potential for a topical formulation of Z-endoxifen to cause skin sensitization was assessed
in a guinea pig model.

A modified Buehler test was conducted in female Hartley guinea pigs. The study involved an
induction phase with repeated topical applications of a vehicle control gel, a 0.5% (E/Z)-
endoxifen gel, or a 1.0% (E/Z)-endoxifen gel, followed by a challenge phase.[4][5][6][7] Skin
reactions (erythema and edema) were scored at 24 and 48 hours post-challenge.

The (E/Z)-endoxifen gel showed possible weak sensitizing or irritant activity. However, the
vehicle control gel produced similar mild reactions, suggesting that the vehicle, rather than the
active substance, may be responsible for the observed effects.

IV. Sighaling Pathways

Z-endoxifen's biological effects are primarily mediated through its interaction with estrogen
receptors. However, off-target effects have also been identified, which may contribute to its
overall pharmacological and toxicological profile.

A. Estrogen Receptor Signaling Pathway

As a SERM, Z-endoxifen competitively binds to estrogen receptors (ERa and ER[), leading to
a conformational change in the receptor. This complex then translocates to the nucleus and
binds to Estrogen Response Elements (EREs) on DNA. In contrast to estradiol, the Z-
endoxifen-ER complex recruits co-repressors instead of co-activators, leading to the
downregulation of estrogen-responsive genes involved in cell proliferation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://medicaljournalssweden.se/actadv/article/download/14018/17750
https://mbresearch.com/buehler-test
https://www.researchgate.net/publication/20973792_A_review_of_the_Buehler_guinea_pig_skin_sensitization_test_and_its_use_in_a_risk_assessment_process_for_human_skin_sensitization
https://pubmed.ncbi.nlm.nih.gov/8930474/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Nucleus

Cytoplasm

Estrogen Receptor
(ERWERR)

Recruits

Estrogen Response
Binds and Element (ERE)

blocks

Stimulation of
Cell Proliferation

Estradiol ER
Complex

Click to download full resolution via product page

Z-Endoxifen's Mechanism of Action via the Estrogen Receptor Pathway.

B. Protein Kinase C (PKC) Inhibition Pathway

Preclinical studies have revealed that Z-endoxifen, at higher concentrations, can act as an
inhibitor of Protein Kinase C beta 1 (PKCB1).[8][9][10][11][12] This represents a potential off-
target effect that is independent of the estrogen receptor. Inhibition of PKCB1 by Z-endoxifen
can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key regulator of
cell survival and proliferation. This may contribute to the anti-cancer effects of Z-endoxifen but

could also be a source of potential toxicities.
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Z-Endoxifen's Off-Target Inhibition of the PKCB1/AKT Signaling Pathway.

V. Conclusion

The preclinical toxicology profile of Z-endoxifen has been extensively evaluated through a
series of in vitro and in vivo studies. The primary toxicities observed in repeat-dose animal
studies are extensions of the drug's anti-estrogenic pharmacology, primarily affecting hormone-
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sensitive tissues. Z-endoxifen has not demonstrated any genotoxic or phototoxic potential. Mild
dermal irritation observed with a topical gel formulation appears to be attributable to the
vehicle. The identification of PKCB1 as an off-target provides a more complete understanding
of Z-endoxifen's biological activity. Overall, the preclinical safety data support the continued
clinical development of Z-endoxifen for its intended indications. This guide serves as a
comprehensive resource for professionals involved in the research and development of this
promising therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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